molecular formula C18H16N4O2S B3718956 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide

Cat. No.: B3718956
M. Wt: 352.4 g/mol
InChI Key: SMCWIGAHGAUOGF-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide is a pyrimidine derivative featuring a 4-amino-6-oxo-5-phenyl-substituted dihydropyrimidine core linked via a sulfanyl group to an N-phenylacetamide moiety. Its molecular formula is C₁₈H₁₆N₄O₂S, with a molar mass of 352.42 g/mol.

Properties

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c19-16-15(12-7-3-1-4-8-12)17(24)22-18(21-16)25-11-14(23)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,20,23)(H3,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWIGAHGAUOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of an appropriate aldehyde with a thiourea derivative under acidic conditions to form the pyrimidine ring. This intermediate is then reacted with a phenylacetamide derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide group, where halides or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:

Table 1: Structural and Molecular Comparison
Compound Name Pyrimidine Substituents Acetamide Group Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-amino-6-oxo-5-phenyl N-phenyl C₁₈H₁₆N₄O₂S 352.42 Amino-oxo-phenyl core; sulfanyl linkage
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 6-methyl-4-oxo N-(4-sulfamoylphenyl) C₁₃H₁₄N₄O₃S₂ 338.40 Sulfamoyl group enhances polarity
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-methyl-6-oxo-5-allyl N-(4-methylphenyl) C₁₇H₁₉N₃O₂S 329.42 Allyl group increases lipophilicity
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide 4,6-diphenyl N-phenyl C₂₄H₂₀N₄O 380.45 Diarylpyrimidine (DAPY) motif
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-cyclopentylacetamide 4-amino-6-oxo-5-phenyl N-cyclopentyl C₁₇H₂₀N₄O₂S 368.44 Cyclopentyl improves metabolic stability
Key Observations :
  • Allyl and methyl substituents () introduce steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The DAPY motif () replaces the sulfanyl bridge with an amino linker, enabling π-π stacking with hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase) .
  • Biological Activity: Diarylpyrimidines (e.g., ) are established non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, highlighting the importance of aromatic substituents in enzyme binding . Sulfanyl-linked compounds (e.g., ’s oxadiazole derivatives) demonstrate α-glucosidase and cholinesterase inhibition, suggesting the target compound’s sulfanyl group may confer similar enzymatic interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound Name pKa (Predicted) Density (g/cm³) LogP (Estimated)
Target Compound Not reported Not reported ~3.2*
Compound 7.83 ± 0.50 1.22 ± 0.1 ~2.8
Compound Not reported Not reported ~1.5

*LogP estimated using fragment-based methods.

Key Observations :
  • The N-cyclopentylacetamide derivative () likely has higher lipophilicity (LogP ~3.5) than the target compound due to its aliphatic cyclopentyl group, favoring blood-brain barrier penetration .

Research Findings and Therapeutic Potential

  • Enzyme Inhibition : Sulfanyl-acetamide derivatives (e.g., ’s 8q) inhibit α-glucosidase (IC₅₀ = 49.71 µM), suggesting the target compound may target carbohydrate-metabolizing enzymes .
  • Antiviral Activity: Diarylpyrimidines () bind HIV-1 RT with IC₅₀ values in the nanomolar range. The target compound’s phenyl-pyrimidine core may mimic this activity, but the sulfanyl bridge could alter binding kinetics .
  • Antibacterial Potential: Limited data exist for the target compound, but structurally related oxadiazole-sulfanyl acetamides () show weak antibacterial effects, indicating a possible niche application .

Biological Activity

The compound 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring structure with a phenyl group and an acetamide moiety. Its unique configuration contributes to its biological activity.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H15N3O2S
Molecular Weight 299.36 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanisms of action include:

  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in cancer cells, which prevents cell division.
  • Apoptosis Induction : It triggers apoptosis through intrinsic pathways, leading to programmed cell death in cancerous cells.

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These effects are attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

The biological activity of this compound involves multiple pathways:

  • Targeting Receptors : The compound binds to various receptors and enzymes, modulating their activity.
  • Signal Transduction Pathways : It influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against E. coli.
    • Results : The compound demonstrated significant inhibition zones in agar diffusion tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.